(4-Bromobutoxy)cyclohexane

Catalog No.
S2902822
CAS No.
21782-58-1
M.F
C10H19BrO
M. Wt
235.165
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutoxy)cyclohexane

CAS Number

21782-58-1

Product Name

(4-Bromobutoxy)cyclohexane

IUPAC Name

4-bromobutoxycyclohexane

Molecular Formula

C10H19BrO

Molecular Weight

235.165

InChI

InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2

InChI Key

UEFLTNYXNXMBOL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCCBr

Solubility

not available

Organic Synthesis:

  • Alkylating agent: The presence of a bromine atom makes (4-bromobutoxy)cyclohexane a potential alkylating agent. Alkylating agents are used to introduce an alkyl group (a hydrocarbon chain) onto another molecule. This process is crucial in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .

Material Science:

  • Liquid crystal precursor: The combination of a rigid cyclohexane ring and a flexible butyl chain in the structure suggests potential applications in the development of liquid crystals. Liquid crystals are materials that exhibit properties between those of solids and liquids, finding use in displays, optical filters, and sensors .

Biomedical Research:

  • Bioconjugate chemistry: The functional groups present in (4-bromobutoxy)cyclohexane, namely the ether (C-O-C) and the bromo (Br) group, offer potential for attaching biomolecules (such as proteins, peptides, or drugs) to other molecules. This process, known as bioconjugation, is crucial in various biomedical research applications, including drug delivery, imaging, and diagnostics .

XLogP3

3.4

Dates

Modify: 2023-08-17

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